
Benzene, (1,1,6,6-tetramethoxyhexyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, (1,1,6,6-tetramethoxyhexyl)-, is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a hexyl chain that has four methoxy groups attached at the 1 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzene, (1,1,6,6-tetramethoxyhexyl)-, typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of benzene derivatives often involves large-scale electrophilic aromatic substitution reactions. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product typically involves distillation and recrystallization techniques to achieve high purity levels .
化学反応の分析
Types of Reactions
Benzene, (1,1,6,6-tetramethoxyhexyl)-, undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler hydrocarbon structure.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) are typical for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
Benzene, (1,1,6,6-tetramethoxyhexyl)-, has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of benzene, (1,1,6,6-tetramethoxyhexyl)-, involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy groups can influence the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is crucial for its applications in organic synthesis and potential biological activity .
類似化合物との比較
Similar Compounds
Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)-: Similar structure with different substitution pattern.
Benzene, 1,3,5-trimethoxy-: Fewer methoxy groups and different substitution pattern.
Benzene, 1,2,4,5-tetramethoxy-: Different substitution pattern.
Uniqueness
Benzene, (1,1,6,6-tetramethoxyhexyl)-, is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
CAS番号 |
176853-30-8 |
|---|---|
分子式 |
C16H26O4 |
分子量 |
282.37 g/mol |
IUPAC名 |
1,1,6,6-tetramethoxyhexylbenzene |
InChI |
InChI=1S/C16H26O4/c1-17-15(18-2)12-8-9-13-16(19-3,20-4)14-10-6-5-7-11-14/h5-7,10-11,15H,8-9,12-13H2,1-4H3 |
InChIキー |
IBTAIUOQXAWGBC-UHFFFAOYSA-N |
正規SMILES |
COC(CCCCC(C1=CC=CC=C1)(OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


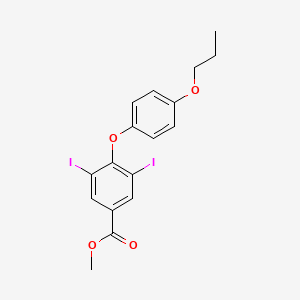
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)
![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)
![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)
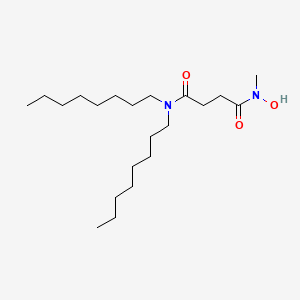
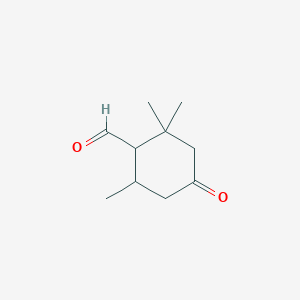
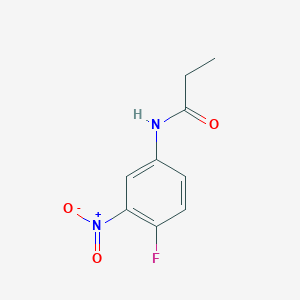


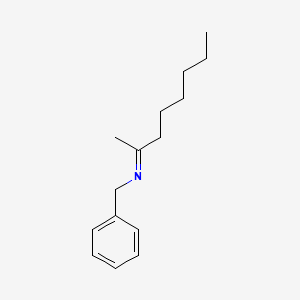
![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
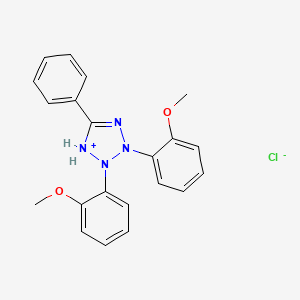
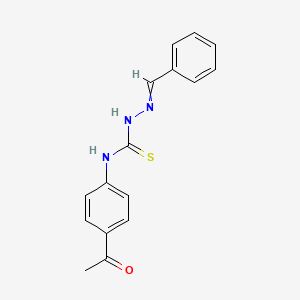
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
